

In-Depth Technical Guide to Carbodine (C₁₀H₁₅N₃O₄)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of **Carbodine**, including its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is intended to support further research and development of this compound as a therapeutic agent.

Introduction

Carbodine, also known as carbocyclic cytidine, is a nucleoside analog that has shown notable antiviral activity, particularly against influenza A viruses. Its unique carbocyclic structure, where a cyclopentane ring replaces the ribose sugar of natural cytidine, confers stability against enzymatic degradation and is key to its biological activity. This document consolidates available technical information on **Carbodine** to serve as a resource for the scientific community.

Chemical and Physical Properties

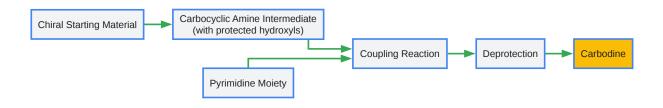
Carbodine is a white to off-white solid. A summary of its key chemical identifiers and properties is provided in the table below.



Property	Value	
Molecular Formula	C10H15N3O4	
Molecular Weight	241.24 g/mol	
CAS Number	71184-20-8	
IUPAC Name	4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4- (hydroxymethyl)cyclopentyl]pyrimidin-2(1H)-one	
Synonyms	Carbocyclic cytidine, (-)-Carbodine	

Synthesis

While a definitive, step-by-step synthesis protocol for **Carbodine** is not readily available in a single source, the general approach involves the synthesis of a suitable carbocyclic amine intermediate followed by its coupling with a pyrimidine moiety. A representative synthetic workflow is outlined below. The synthesis of related conformationally locked carbocyclic nucleosides often involves a key ring-closing metathesis reaction to form the seven-membered 1,3-diazepin-2-one moiety.[1]



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Caption: General synthetic workflow for Carbodine.

Biological Activity and Mechanism of Action

Carbodine exhibits broad-spectrum antiviral activity against both DNA and RNA viruses.[2] Its primary mechanism of action is believed to involve its intracellular conversion to the active



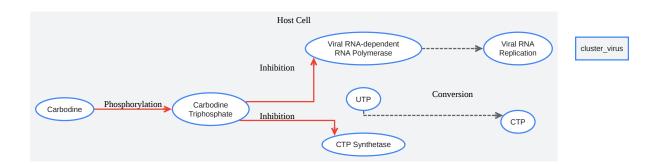
triphosphate form, **carbodine** triphosphate. This active metabolite is hypothesized to target two key viral and cellular enzymes.

Inhibition of Viral RNA-Dependent RNA Polymerase

Carbodine triphosphate is thought to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses. By mimicking the natural substrate, it can be incorporated into the growing viral RNA chain, leading to chain termination and the inhibition of viral replication.

Inhibition of CTP Synthetase

Another proposed target of **Carbodine** is CTP (cytidine triphosphate) synthetase.[3] This enzyme is crucial for the de novo synthesis of CTP, a vital precursor for nucleic acid synthesis. Inhibition of CTP synthetase would deplete the intracellular pool of CTP, thereby hindering both viral and cellular nucleic acid synthesis.



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Caption: Proposed mechanism of action of Carbodine.

Quantitative Data



The available quantitative data for **Carbodine** is summarized in the table below. The 50% minimum inhibitory concentration (MIC₅₀) against human influenza A viruses has been determined to be approximately 2.6 µg/mL.[2] While in vivo studies in mice have mentioned administration up to "dose-limiting toxic levels," a specific LD₅₀ value has not been reported in the reviewed literature.[2]

Parameter	Virus/System	Value	Reference(s)
MIC ₅₀	Influenza A virus	~2.6 μg/mL	[2]
LD50	Mice (intraperitoneal)	Not explicitly stated	[2]
LD50	Mice (intranasal)	Not explicitly stated	[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of **Carbodine**'s activity. Below are generalized protocols for key assays, based on standard virological and enzymatic procedures.

Plaque Reduction Assay for Antiviral Activity against Influenza Virus

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA

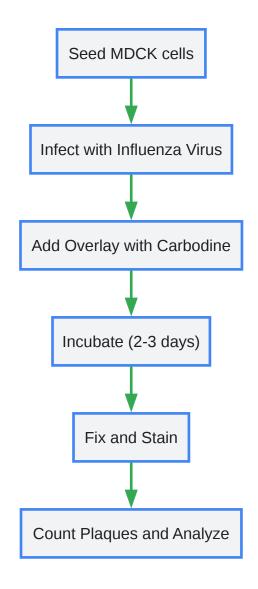


- Carbodine stock solution
- · Agarose or Avicel overlay medium
- Crystal violet staining solution
- Phosphate Buffered Saline (PBS)

Procedure:

- Seed MDCK cells in 6-well plates and grow to confluency.
- Prepare serial dilutions of the influenza virus stock.
- Wash the confluent cell monolayers with PBS.
- Infect the cells with the virus dilutions for 1 hour at 37°C.
- During the infection, prepare the overlay medium containing different concentrations of Carbodine. A no-drug control should be included.
- After the incubation period, remove the virus inoculum and wash the cells with PBS.
- Add the overlay medium containing Carbodine to the respective wells.
- Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
- Fix the cells with 10% formalin and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control to determine the MIC₅₀.[4][5][6]





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Caption: Workflow for the Plaque Reduction Assay.

CTP Synthetase Inhibition Assay

This assay measures the ability of **Carbodine** (in its triphosphate form) to inhibit the enzymatic activity of CTP synthetase.

Materials:

- Purified CTP synthetase
- Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)





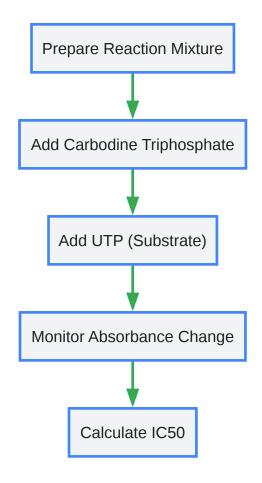


- UTP (substrate)
- Carbodine triphosphate (inhibitor)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, ATP, and glutamine.
- Add varying concentrations of **Carbodine** triphosphate to the reaction mixture.
- · Initiate the reaction by adding UTP.
- Monitor the conversion of UTP to CTP by measuring the increase in absorbance at a specific wavelength (e.g., 291 nm).[7]
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.





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Caption: Workflow for the CTP Synthetase Inhibition Assay.

Signaling Pathways

The primary signaling pathways affected by **Carbodine** are those directly related to its enzymatic targets. By inhibiting viral RNA-dependent RNA polymerase, **Carbodine** directly interferes with the central dogma of the virus, halting its replication cycle. The inhibition of CTP synthetase impacts cellular nucleotide metabolism, which can have broader effects on cellular processes that are highly dependent on de novo pyrimidine synthesis, such as cell proliferation. The p53 signaling pathway and other cell cycle-related pathways could be indirectly affected due to the disruption of nucleotide pools, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.[8]

Conclusion



Carbodine is a promising antiviral compound with a clear mechanism of action targeting key viral and cellular enzymes. The available data indicates its potential for further development. However, more comprehensive studies are required to establish a detailed safety profile, including definitive LD₅₀ values, and to optimize its pharmacokinetic properties. The experimental protocols and data summarized in this guide provide a solid foundation for future research in this area.

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